molecular formula C21H25ClN2O5S B11238942 1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11238942
M. Wt: 453.0 g/mol
InChI Key: UHRALRYDSVUXPP-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a chlorophenyl ring, and a dimethoxyphenyl group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE include other piperidine derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties. The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE lies in its combination of a piperidine ring with a methanesulfonyl and dimethoxyphenyl group, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-18-9-10-20(29-2)19(12-18)23-21(25)16-4-3-11-24(13-16)30(26,27)14-15-5-7-17(22)8-6-15/h5-10,12,16H,3-4,11,13-14H2,1-2H3,(H,23,25)

InChI Key

UHRALRYDSVUXPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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